2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-4-6-12(7-5-10)20(18,19)17-13(15)9-11-3-2-8-16-14(11)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLNSMRCPJEEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724919 | |
| Record name | 2-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198416-32-8 | |
| Record name | 2-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 2 Bromo 1 Tosyl 1h Pyrrolo 2,3 B Pyridine
Direct Bromination of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
This approach involves the initial protection of the pyrrole (B145914) nitrogen with a tosyl group, followed by regioselective bromination. The tosyl group serves as a protecting group that also influences the electronic properties of the heterocyclic system.
The regioselective introduction of a bromine atom at the C2 position of the 1-tosyl-1H-pyrrolo[2,3-b]pyridine core is typically accomplished using electrophilic brominating agents. google.com The most common reagents for this transformation are N-Bromosuccinimide (NBS) and elemental bromine (Br₂). google.com
NBS is often preferred due to its solid nature, ease of handling, and its ability to provide a low, steady concentration of bromine in the reaction mixture, which can help minimize side reactions. Both reagents can effectively achieve the desired C2 bromination. google.com
Table 1: Comparison of Common Brominating Reagents
| Reagent | Formula | Key Characteristics |
|---|---|---|
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid, easier to handle, provides slow release of Br₂. |
The choice of solvent and temperature is critical for controlling the regioselectivity and yield of the bromination reaction. Halogenated solvents like chloroform (B151607) (CHCl₃) are commonly employed for these reactions. google.com
To manage the high reactivity of the pyrrolo[2,3-b]pyridine system towards electrophiles, these reactions are often conducted at low temperatures. libretexts.org Maintaining a controlled temperature helps to prevent over-bromination and the formation of undesired isomers.
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), consists of an electron-rich pyrrole ring fused to a relatively electron-poor pyridine (B92270) ring. libretexts.org Electrophilic aromatic substitution (EAS) preferentially occurs on the more reactive pyrrole moiety. libretexts.org
The mechanism proceeds via the attack of the C2-C3 double bond of the pyrrole ring on the electrophilic bromine species (e.g., Br⁺ generated from Br₂ or NBS). The attack occurs specifically at the C2 position because the resulting cationic intermediate (a sigma complex or arenium ion) is more stable. This increased stability is due to the ability of the nitrogen atom of the pyrrole ring to delocalize the positive charge over three resonance structures. In contrast, attack at the C3 position would result in a less stable intermediate with only two resonance forms. libretexts.org The final step involves the loss of a proton (H⁺) from the C2 position to restore the aromaticity of the pyrrole ring, yielding the 2-bromo product. nih.gov
Tosylation of 2-Bromo-1H-pyrrolo[2,3-b]pyridine
This alternative synthetic route begins with the brominated heterocycle, 2-bromo-1H-pyrrolo[2,3-b]pyridine, followed by the introduction of the tosyl group onto the pyrrole nitrogen.
The standard and most widely used reagent for introducing the tosyl group (p-toluenesulfonyl group) is tosyl chloride (TsCl). google.comnih.gov It is highly reactive and efficiently forms the N-sulfonyl bond under basic conditions. nih.gov The tosylation serves to protect the N-H group of the pyrrole and activates the ring for certain subsequent reactions.
The tosylation of the pyrrole nitrogen requires a base to deprotonate the N-H group, thereby generating a nucleophilic anion that attacks the sulfur atom of tosyl chloride. nih.gov Several base and solvent systems can be employed for this transformation. google.com
Sodium Hydride (NaH): A strong, non-nucleophilic base, NaH is effective for deprotonating the pyrrole nitrogen. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). prepchem.com
Aqueous Sodium Hydroxide (B78521) with a Phase-Transfer Catalyst: A two-phase system using aqueous sodium hydroxide (NaOH) in a solvent like dichloromethane (B109758) (CH₂Cl₂) can be used in conjunction with a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu₄NHSO₄). google.com The catalyst facilitates the transfer of the hydroxide ion into the organic phase to enable deprotonation.
Triethylamine (B128534) (Et₃N): While commonly used in tosylation reactions, the use of triethylamine with tosyl chloride can sometimes lead to the formation of the corresponding chloride as a byproduct instead of the desired tosylate, especially with alcohol substrates. nih.govresearchgate.net This occurs because the triethylammonium (B8662869) hydrochloride formed can act as a source of nucleophilic chloride. nih.gov
Table 2: Base Systems for Tosylation of 2-Bromo-1H-pyrrolo[2,3-b]pyridine
| Base System | Solvent(s) | Key Features |
|---|---|---|
| Sodium Hydride (NaH) | THF | Anhydrous conditions, strong base. prepchem.com |
| Sodium Hydroxide (NaOH) / Bu₄NHSO₄ | CH₂Cl₂ / H₂O | Phase-transfer catalysis, suitable for large scale. google.com |
Table 3: Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 2-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | C₁₄H₁₁BrN₂O₂S |
| 1-Tosyl-1H-pyrrolo[2,3-b]pyridine | 1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | C₁₄H₁₂N₂O₂S |
| N-Bromosuccinimide | 1-bromo-2,5-pyrrolidinedione | C₄H₄BrNO₂ |
| Bromine | Bromine | Br₂ |
| 2-Bromo-1H-pyrrolo[2,3-b]pyridine | 2-bromo-1H-pyrrolo[2,3-b]pyridine | C₇H₅BrN₂ |
| Tosyl Chloride | 4-methylbenzene-1-sulfonyl chloride | C₇H₇ClO₂S |
| Sodium Hydride | Sodium hydride | NaH |
| Triethylamine | N,N-diethylethanamine | C₆H₁₅N |
| Sodium Hydroxide | Sodium hydroxide | NaOH |
| Chloroform | Trichloromethane | CHCl₃ |
| Tetrahydrofuran | Oxolane | C₄H₈O |
| Dichloromethane | Dichloromethane | CH₂Cl₂ |
Anhydrous vs. Biphasic Reaction Systems for Tosylation
The tosylation of the nitrogen on the pyrrole ring of 7-azaindole is a critical step in the synthesis of the target compound. The choice between anhydrous and biphasic reaction systems can significantly impact the efficiency and outcome of this transformation.
Anhydrous Conditions:
In a strictly anhydrous environment, the tosylation reaction is typically carried out using a strong base to deprotonate the pyrrole nitrogen, followed by the addition of tosyl chloride. Common bases include sodium hydride (NaH) or lithium diisopropylamide (LDA) in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The absence of water prevents the hydrolysis of the highly reactive tosyl chloride and minimizes side reactions. This method offers a high degree of control and often leads to good yields of the desired N-tosylated product.
Biphasic Conditions:
A biphasic system, often employing Schotten-Baumann-type conditions, presents a practical alternative. organic-chemistry.org This method involves an organic solvent (e.g., dichloromethane or diethyl ether) and an aqueous solution of a base, such as sodium hydroxide or potassium carbonate. The 7-azaindole resides in the organic phase, while the base is in the aqueous phase. A phase-transfer catalyst may be employed to facilitate the reaction between the deprotonated pyrrole and the tosyl chloride at the interface of the two layers. This approach can be advantageous as it often simplifies the workup procedure and avoids the need for strictly anhydrous conditions, which can be challenging on a large scale. organic-chemistry.org The use of a biphasic system can also circumvent the need for strong, hazardous bases. organic-chemistry.org
| Reaction System | Advantages | Disadvantages | Typical Reagents |
| Anhydrous | High control, good yields, minimizes side reactions | Requires strictly dry conditions, may use hazardous bases | NaH, LDA, THF, DMF, Tosyl chloride |
| Biphasic | Simplified workup, avoids hazardous bases, scalable | May require phase-transfer catalyst, potential for hydrolysis of tosyl chloride | NaOH (aq), K2CO3 (aq), CH2Cl2, Et2O, Tosyl chloride |
Multi-Step Synthetic Routes to the this compound Scaffold
The construction of the this compound scaffold is generally achieved through multi-step synthetic sequences that allow for the precise installation of the desired functional groups.
A common and direct approach involves the sequential functionalization of the readily available 7-azaindole (1H-pyrrolo[2,3-b]pyridine) starting material.
The first step is the regioselective bromination at the C2-position of the pyrrolo[2,3-b]pyridine ring. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The electron-rich nature of the pyrrole ring directs the electrophilic substitution to this position.
Following bromination, the N-tosylation of the resulting 2-bromo-1H-pyrrolo[2,3-b]pyridine is carried out. This step is crucial for both protecting the pyrrole nitrogen and activating the heterocyclic system for further transformations. The tosylation is generally accomplished by treating the 2-bromo-7-azaindole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The choice of base and reaction conditions (anhydrous vs. biphasic) as discussed previously, is critical for achieving high yields. Near-quantitative conversion can be achieved with careful control of the reaction parameters. The crude product is often purified by quenching with a mild base like sodium bicarbonate, followed by filtration and recrystallization.
| Step | Reagents | Position | Purpose |
| 1. Bromination | N-Bromosuccinimide (NBS) | C2 | Introduction of the bromo substituent |
| 2. Tosylation | p-Toluenesulfonyl chloride (TsCl), Base | N1 | Protection of the pyrrole nitrogen and activation |
Alternative strategies for constructing the pyrrolo[2,3-b]pyridine scaffold involve building the pyrrole ring onto a pre-functionalized pyridine precursor. These annulation reactions offer a different retrosynthetic approach and can be advantageous when substituted pyridines are more readily available.
One such method is the Fischer indole (B1671886) synthesis, which can be adapted for the preparation of 7-azaindole derivatives. researchgate.net This involves the cyclization of a 2-pyridylhydrazone under acidic conditions, often using polyphosphoric acid (PPA) at elevated temperatures. researchgate.net By starting with a suitably substituted pyridine and ketone, one can construct the desired pyrrolo[2,3-b]pyridine core. researchgate.net
Another approach involves palladium-catalyzed annulation reactions. For instance, the reaction of an ortho-iodoarylamine with an appropriate coupling partner can lead to the formation of the pyrrole ring. nih.gov These methods often exhibit good functional group tolerance and can provide access to a variety of substituted 7-azaindoles. nih.gov
Tosylmethyl isocyanides (TosMICs) are versatile reagents for the synthesis of pyrrole rings through the Van Leusen [3+2] cycloaddition reaction. dntb.gov.uanih.govuni.lu This method involves the reaction of a TosMIC with a suitable Michael acceptor in the presence of a base. researchgate.net The reaction proceeds through the formation of a carbanion from the TosMIC, which then attacks the α,β-unsaturated compound. nih.govuni.lu A subsequent intramolecular [3+2] cycloaddition and elimination of the tosyl group leads to the formation of the pyrrole ring. nih.govuni.lu
This strategy offers a powerful tool for constructing substituted pyrroles and can be applied to the synthesis of the pyrrolo[2,3-b]pyridine system by using a pyridine-based Michael acceptor. The advantages of this method include operational simplicity and the use of readily available starting materials. dntb.gov.uanih.gov
Protecting Group Chemistry in the Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
Protecting group chemistry is an indispensable tool in the multi-step synthesis of complex molecules like pyrrolo[2,3-b]pyridine derivatives. wikipedia.org It allows for the selective masking of reactive functional groups to prevent unwanted side reactions during subsequent transformations. wikipedia.org
The tosyl (p-toluenesulfonyl) group is a widely used protecting group for the nitrogen atom of the pyrrole ring in the synthesis of 7-azaindole derivatives. nih.govdntb.gov.ua Its introduction serves several key purposes.
Firstly, the tosyl group effectively protects the N-H proton from reacting with bases or nucleophiles that may be used in subsequent synthetic steps. This is particularly important in reactions such as metal-catalyzed cross-couplings or lithiation, where a free N-H group could interfere with the desired transformation. nih.govnih.gov
Secondly, the electron-withdrawing nature of the sulfonyl group can modulate the reactivity of the pyrrolo[2,3-b]pyridine ring system. This can influence the regioselectivity of electrophilic substitution reactions and facilitate certain transformations.
Finally, the tosyl group can be cleaved under specific conditions to regenerate the free N-H of the pyrrole ring, allowing for further functionalization at this position if required. Common methods for deprotection include treatment with strong bases like sodium hydroxide or potassium hydroxide, or reductive cleavage. The stability of the tosyl group to a range of reaction conditions makes it a robust and reliable protecting group in complex synthetic sequences. wikipedia.org
Protecting Group Removal Strategies (e.g., Basic Hydrolysis)
The removal of the N-tosyl protecting group from the this compound scaffold is a critical step in the synthesis of many target molecules. The tosyl group is employed to protect the pyrrole nitrogen, but its subsequent cleavage is necessary to yield the final N-H pyrrolopyridine. Basic hydrolysis is a common and effective method for this transformation.
Detailed research findings indicate that the deprotection can be achieved under various conditions. A prevalent method involves treating the tosylated compound with a base in a suitable solvent system. For instance, refluxing the compound in a mixture of dioxane and a 2.5 N aqueous solution of sodium hydroxide for one hour can effectively cleave the tosyl group. google.com This method represents a standard basic hydrolysis approach.
Alternative, non-hydrolytic methods have also been employed. One such strategy involves the use of fluoride (B91410) ion sources. Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 60°C for 30 minutes provides an alternative route to deprotection. google.com The use of tetrabutylammonium fluoride is also noted as a potential deprotection agent in other complex syntheses involving azaindole scaffolds. nih.gov
Table 1: Deprotection Conditions for N-Tosyl-1H-pyrrolo[2,3-b]pyridines
| Reagent(s) | Solvent(s) | Conditions | Duration | Citation |
|---|---|---|---|---|
| Sodium Hydroxide (2.5 N) | Dioxane | Reflux | 1 hour | google.com |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | 60 °C | 30 minutes | google.com |
Industrial Production Methods and Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and economically viable process. The laboratory synthesis typically involves the tosylation of 7-azaindole followed by bromination, or vice-versa. google.com
One synthetic route involves the protection of the 7-azaindole nitrogen with tosyl chloride. google.com This reaction can be carried out using a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate with sodium hydroxide in a biphasic system (e.g., dichloromethane/water). google.com Alternatively, strong bases like lithium diisopropylamide (LDA) in THF at cryogenic temperatures (-78 °C) can be used for deprotonation before the addition of tosyl chloride. google.com
The subsequent bromination at the C2 position is often achieved using reagents like elemental bromine or N-bromosuccinimide (NBS) in a solvent such as chloroform. google.com
When considering the scale-up of this synthesis, several factors become critical:
Reagent Handling and Safety: The use of highly reactive and hazardous materials such as bromine and strong bases like LDA requires specialized equipment and stringent safety protocols on an industrial scale. Cryogenic conditions (-78 °C) are energy-intensive and costly to maintain in large reactors.
Reaction Control: Exothermic reactions, such as tosylation and bromination, need robust thermal management systems to prevent runaway reactions and ensure product quality and safety.
Purification: Laboratory procedures often rely on column chromatography for purification. This method is expensive and generates significant solvent waste, making it generally unsuitable for large-scale production. Developing alternative purification methods, such as crystallization or distillation, is crucial for an efficient industrial process.
Cost of Goods: The price of starting materials, catalysts (like palladium catalysts sometimes used in subsequent coupling reactions), and specialized reagents contributes significantly to the final cost. google.com Optimizing reagent stoichiometry and exploring less expensive alternatives are key economic drivers.
Regulatory Compliance: Industrial chemical production must adhere to strict environmental and safety regulations, including waste disposal and solvent emission limits.
Table 2: Scale-Up Challenges in the Synthesis of this compound
| Process Step | Laboratory Method | Scale-Up Consideration | Citation |
|---|---|---|---|
| Tosylation | Use of LDA at -78 °C | High cost and hazard of LDA; energy-intensive cryogenic conditions. | google.com |
| Bromination | Use of Br₂ in CHCl₃ | High toxicity and corrosivity (B1173158) of bromine; use of a chlorinated solvent. | google.com |
| Purification | Column Chromatography | Not economically viable for large quantities; high solvent consumption. | nih.gov |
| Overall Process | Multi-step batch synthesis | Process optimization for cycle time, yield, and throughput is required. | rsc.orgnih.gov |
Chemical Reactivity and Derivatization of 2 Bromo 1 Tosyl 1h Pyrrolo 2,3 B Pyridine
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for constructing C-C and C-N bonds. For 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, the bromine atom at the C2-position of the electron-deficient pyridine (B92270) ring serves as a reactive handle for these transformations. The N-tosyl group modulates the electronic properties of the pyrrole (B145914) ring and prevents interference from the N-H proton, ensuring that the coupling reactions proceed selectively at the C2-position.
Suzuki-Miyaura Coupling with Boronic Acids/Esters at the C2-Position
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acids and their esters. libretexts.org In the context of this compound, this reaction facilitates the introduction of aryl, heteroaryl, or vinyl substituents at the C2-position.
The structure of this compound allows for highly regioselective Suzuki-Miyaura coupling. The oxidative addition of the palladium catalyst occurs preferentially at the C-Br bond of the electron-poor pyridine ring. Studies on related di-halogenated 7-azaindole (B17877) systems, such as 2-iodo-4-chloropyrrolopyridine, have demonstrated that palladium-catalyzed coupling occurs with high chemoselectivity at the more reactive C2-position over other positions. nih.govntnu.no This inherent reactivity ensures that the Suzuki-Miyaura reaction on the title compound proceeds specifically at the C2-position to yield 2-substituted-1-tosyl-1H-pyrrolo[2,3-b]pyridines. Furthermore, research on bromo-2-sulfonyloxypyridines shows that coupling at the bromo-position can be achieved with excellent chemoselectivity over the sulfonyloxy group, which typically requires different catalytic conditions to react. nih.gov
The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. mdpi.com For electron-rich heterocyclic substrates like the 7-azaindole core, catalyst systems employing bulky, electron-donating phosphine (B1218219) ligands are often essential for achieving high yields. These ligands stabilize the palladium(0) active species and facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
While specific data for the title compound is not detailed in readily available literature, conditions for analogous structures provide a clear indication of effective catalyst systems. For instance, the coupling of 5-bromoindazoles, which are isomeric to 7-azaindoles, has been successfully achieved using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the catalyst. nih.gov Other common catalysts for similar bromopyridine substrates include Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands like XPhos, SPhos, or Ad₂BnP. nih.gov The choice of base, typically K₂CO₃, Cs₂CO₃, or K₃PO₄, and solvent, often a mixture of an organic solvent like dioxane, DME, or toluene (B28343) with water, is also critical for efficient reaction. nih.govnih.gov
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Related Bromo-N-Heterocycles
| Substrate | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High | nih.gov |
| Bromo-2-sulfonyloxypyridine | Pd(OAc)₂ / Ad₂BnP | K₃PO₄ | Toluene | RT | 5-99 | nih.gov |
| 2-Iodo-4-chloro-pyrrolopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 100 | 83 | nih.gov |
| 2-Bromothiophene | Pd₂(dba)₃ | Na₂CO₃ | Dioxane/H₂O | Reflux | Good | nih.gov |
Negishi Coupling with Organozinc Reagents
The Negishi coupling is another pivotal palladium-catalyzed reaction that forms C-C bonds, in this case between an organohalide and an organozinc reagent. wikipedia.orgorganic-chemistry.org Organozinc compounds are generally more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.org The reaction is applicable to a wide range of organic halides, including aryl bromides like this compound. organic-chemistry.org
The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc species, and reductive elimination. A key consideration for Negishi coupling is the moisture and air sensitivity of the organozinc reagents, necessitating anhydrous reaction conditions under an inert atmosphere. wikipedia.org While this reaction is a powerful tool, its application is less frequent in industrial settings compared to the Suzuki reaction due to these stringent requirements. wikipedia.org Although specific examples utilizing this compound are not prevalent in the literature, the general scope of the Negishi reaction confirms its suitability for coupling this substrate with various alkyl-, vinyl-, or aryl-zinc reagents.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling provides a direct and efficient route for the formation of a C(sp²)-C(sp) bond, enabling the alkynylation of aryl halides. scirp.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base, reacting an aryl halide with a terminal alkyne. scirp.org For this compound, this reaction allows for the introduction of an alkynyl group at the C2-position, a valuable transformation for generating precursors for more complex molecules and materials. scirp.orgnih.gov
The reaction conditions for the Sonogashira coupling of related bromopyridine substrates are well-established. soton.ac.ukresearchgate.net Catalytic systems often consist of a palladium source such as Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃, in combination with CuI. scirp.orgsoton.ac.uk The reaction is typically carried out in a solvent like THF or DMF with an amine such as triethylamine (B128534) (Et₃N) serving as both the base and a solvent. soton.ac.uk
Table 2: Typical Conditions for Sonogashira Coupling of Bromopyridine Derivatives
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 6-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | High | soton.ac.uk |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | - | DMF | 100 | Up to 98 | scirp.org |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₂N(i-Pr)₂ | K₂CO₃ | THF | 65 | 82 | researchgate.net |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds via the palladium-catalyzed coupling of aryl halides with amines. researchgate.net This reaction is exceptionally general, allowing for the coupling of a wide variety of amines with aryl halides and pseudohalides. For this compound, this reaction would install an amino group at the C2-position. However, studies on related 7-azaindole scaffolds often focus on amination at other positions, such as C4, after a C2-arylation has been performed. nih.govntnu.no
The reaction typically requires a palladium precursor, a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). researchgate.net The choice of ligand is crucial and can significantly influence the reaction's efficiency. nih.gov While direct amination at the C2-position of the title compound is not widely reported, practical methods for the amination of 2-bromopyridines are well-developed, demonstrating the feasibility of this transformation. researchgate.netnih.gov These reactions often use catalysts like Pd(OAc)₂ with ligands such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) in a solvent like toluene. researchgate.net
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | researchgate.net |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 60 | organic-chemistry.org |
| 4-Chloro-2-aryl-pyrrolopyridine | N-Benzylmethylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 74-76 | nih.gov |
Heck Cross-Coupling Reactions
The palladium-catalyzed Heck reaction, a cornerstone of C-C bond formation, allows for the vinylation of aryl halides. nih.gov In the context of this compound, the C2-bromo substituent serves as a reactive handle for such transformations. While specific examples for this exact substrate are not extensively detailed in readily available literature, the reactivity of similar 2-halo-7-azaindole systems provides a strong basis for predicting its behavior. For instance, palladium-catalyzed annulation of amino-ortho-iodopyridines with allyl acetate (B1210297) has been used to construct the 7-azaindole core itself, demonstrating the feasibility of Heck-type reactions on the pyridine ring. nih.gov
Furthermore, intramolecular Heck reactions have been successfully employed to synthesize azaindole derivatives, underscoring the utility of this reaction for building fused ring systems. nih.gov The reaction typically proceeds by the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to afford the vinylated product.
Table 1: Representative Heck Cross-Coupling Reaction Conditions on Related Systems This table is illustrative and based on reactions with analogous halo-azaindole substrates.
| Alkene Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product Type | Reference(s) |
|---|---|---|---|---|---|---|
| Allyl acetate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 2-Vinyl-7-azaindole derivative | nih.gov |
| Styrene | Pd(OAc)₂ / DavePhos | K₂CO₃ | Dioxane | 120 | 2-Styrenyl-7-azaindole derivative | nih.gov |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMF | 110 | 2-(Butoxycarbonylvinyl)-7-azaindole derivative | nih.gov |
Nucleophilic Substitution Reactions at the Bromine Atom
The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing tosyl group on the pyrrole nitrogen, activates the C2-position for nucleophilic aromatic substitution (SNAr). The bromine atom at this position is a good leaving group and can be displaced by a variety of nucleophiles.
Common nucleophilic substitution reactions on this scaffold include amination and alkoxylation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly effective method for forming C-N bonds with a wide range of primary and secondary amines. nih.govchemspider.comresearchgate.net This reaction offers a versatile route to 2-amino-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives, which are valuable precursors for further functionalization. nih.gov
Direct displacement of the bromide with alkoxides, such as sodium methoxide, can also be achieved, typically requiring elevated temperatures in a polar solvent like DMF or DMSO to furnish 2-alkoxy-7-azaindole derivatives. google.com
Table 2: Examples of Nucleophilic Substitution Reactions on Related Bromopyridine Systems This table is illustrative and based on reactions with analogous substrates.
| Nucleophile | Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Product | Reference(s) |
|---|---|---|---|---|---|---|
| Cyclohexylamine | Buchwald-Hartwig | [Pd₂(dba)₃] / BINAP, NaOBu-t | Toluene | 80 | N-cyclohexyl-2-aminopyridine derivative | chemspider.com |
| Volatile amines | Buchwald-Hartwig | Pd(OAc)₂ / dppp, NaOBu-t | Toluene (sealed tube) | 80 | Secondary/tertiary aminopyridine | nih.govresearchgate.net |
| Sodium methoxide | SNAr | None | DMF | 110-130 | 4-Methoxy-7-azaindole | google.com |
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. nih.gov The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.
In this compound, the N-tosyl group can act as a directing group. However, the inherent reactivity of the 7-azaindole nucleus often leads to lithiation at the C2 position, adjacent to the pyrrole nitrogen, even in the absence of a strong directing group. nih.govresearchgate.net With the C2 position blocked by a bromine atom, metalation is directed to other positions. The tosyl group, while not the strongest DMG, can influence the regioselectivity of lithiation. In related N-substituted azaindoles, metalation has been shown to occur at the C3 position of the pyrrole ring or at positions on the pyridine ring, depending on the base and reaction conditions used. nih.govresearchgate.net For instance, the use of lithium diisopropylamide (LDA) can favor deprotonation at the C3 position. researchgate.net
The organometallic intermediates generated via DoM are potent nucleophiles that can be trapped with a wide array of electrophiles. This allows for the introduction of various functional groups onto the pyrrolo[2,3-b]pyridine core.
Following lithiation of the 1-tosyl-7-azaindole scaffold, the resulting aryllithium species can be quenched with electrophiles such as aldehydes, ketones, carbon dioxide (to form carboxylic acids), iodine (to introduce an iodo group), and silyl (B83357) chlorides. nih.gov For example, regioselective lithiation of an N-protected 7-azaindole followed by quenching with iodine has been used to prepare iodo-derivatives for subsequent cross-coupling reactions. researchgate.net
Table 3: Directed Metalation and Electrophilic Trapping of N-Substituted 7-Azaindoles This table illustrates the general principle with related substrates.
| Base | Position of Metalation | Electrophile | Product Functional Group | Reference(s) |
|---|---|---|---|---|
| n-BuLi | C2 | CO₂ | Carboxylic acid | nih.gov |
| t-BuLi | C2 | 6-(Dimethylamino)fulvene | Substituted fulvene | nih.gov |
| LDA | C3 (when C2 is blocked) | I₂ | Iodo | researchgate.net |
| LDA | C6 (with N7-DMG) | D₂O | Deuterium | nih.govresearchgate.net |
Functionalization of the Pyrrolo[2,3-b]pyridine Core via the Tosyl Group
The N-tosyl group serves a dual purpose: it acts as a protecting group for the pyrrole nitrogen, enhancing stability and allowing for selective reactions elsewhere on the molecule, and it can be removed to allow for further functionalization at the N1 position. The cleavage of the N-S bond, or detosylation, is a key transformation.
Several methods are available for the reductive cleavage of N-tosyl groups. Reagents like sodium naphthalenide are effective for this purpose, proceeding through a single electron transfer (SET) mechanism. fiu.edu Other methods include the use of sodium hydride in DMA, which has been shown to be effective for the detosylation of N-tosyl indoles and other azaheterocycles. lookchem.com Basic conditions, such as treatment with thioglycolate or cesium carbonate in methanol, can also achieve detosylation, often under mild conditions. researchgate.net The removal of the tosyl group reveals the N-H of the pyrrole ring, which can then participate in N-alkylation, N-arylation, or other reactions.
Table 4: Conditions for N-Detosylation of N-Tosyl Heterocycles
| Reagent(s) | Solvent | Temperature | Key Features | Reference(s) |
|---|---|---|---|---|
| Sodium naphthalenide | THF | -60 °C to rt | Efficient, high yield | fiu.eduresearchgate.net |
| NaH | DMA | 60 °C | Inexpensive, convenient | lookchem.com |
| Thioglycolate / DBU | PhH | Reflux | Reductive detosylation | researchgate.net |
| Cs₂CO₃ | THF/MeOH | rt | Mild, efficient | researchgate.net |
| KOH / Phase-transfer catalyst | THF/H₂O | rt to reflux | Avoids alcoholic solvents | researchgate.net |
Other Transformation Reactions (e.g., Oxidation, Reduction)
Beyond the primary reaction pathways, the this compound scaffold can undergo other transformations.
Oxidation: The 7-azaindole core can be oxidized to form 7-azaisatin derivatives. A reported method for this transformation on the parent 7-azaindole involves the use of pyridinium (B92312) chlorochromate (PCC) adsorbed on silica (B1680970) gel, with aluminum chloride as a Lewis acid catalyst. researchgate.net This suggests that the tosylated derivative could potentially undergo a similar oxidation at the C3 position of the pyrrole ring, assuming it is unsubstituted. The pyridine ring nitrogen can also be oxidized to an N-oxide, which can activate the pyridine ring for further functionalization. nih.gov
Reduction: The bromo substituent can be removed via reductive dehalogenation. Reagents like sodium naphthalenide have been shown to cleave carbon-halogen bonds in purine (B94841) nucleosides, a related heterocyclic system. fiu.edu Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) with a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265) is another common method for the reduction of aryl bromides. nih.gov This would yield 1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Applications and Advanced Research Themes of 2 Bromo 1 Tosyl 1h Pyrrolo 2,3 B Pyridine in Chemical Synthesis
Building Block for Complex Heterocyclic Architectures
The inherent reactivity of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine makes it an ideal building block for constructing more elaborate heterocyclic structures. The bromine at the 2-position and the ability to modify other parts of the 7-azaindole (B17877) ring system enable chemists to generate libraries of compounds for various research applications.
The synthesis of polysubstituted pyrrolo[2,3-b]pyridine derivatives is a key area of research, primarily driven by the search for new therapeutic agents. The this compound intermediate is instrumental in these synthetic pathways. One of the principal strategies involves leveraging modern cross-coupling reactions to introduce a variety of substituents onto the pyrrolopyridine core.
Researchers have developed synthetic routes where the order of key carbon-carbon (C-C) and carbon-nitrogen (C-N) cross-coupling steps is varied to achieve the desired substitution pattern. nih.gov For instance, a highly effective method involves a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination at the C-4 position to introduce a secondary amine. nih.gov This sequential approach demonstrates the fine control that can be exerted over the substitution, allowing for the creation of specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, which are of considerable interest in medicinal chemistry. nih.gov The tosyl group serves as a crucial protecting group for the pyrrole (B145914) nitrogen during these transformations, ensuring the stability of the core structure.
Beyond simple substitution, the pyrrolo[2,3-b]pyridine scaffold is a foundational element for building more complex, fused heterocyclic systems. These larger structures often exhibit unique biological properties and are explored in drug discovery programs. For example, pyrrolo[2,3-d]pyrimidine derivatives, which feature an additional fused pyrimidine (B1678525) ring, have been synthesized and evaluated for their anti-inflammatory activities. researchgate.net The synthesis of these fused systems often involves the cyclization of appropriately substituted pyrrolopyrimidine precursors. researchgate.net
Furthermore, the versatility of pyrrole-based intermediates is highlighted in the synthesis of diverse fused systems like 2,3-dihydropyrido[2,3-d]pyrimidin-4-ones and pyrrolo[2,1-b] nih.govrsc.orgbenzothiazoles. mdpi.com These syntheses showcase how the core pyrrole ring can be annulated with other heterocyclic rings to create novel molecular architectures with potential applications in antimicrobial and anticancer research. mdpi.com
Precursor in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine core, often derived from starting materials like this compound, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to bind to a wide range of biological targets, particularly protein kinases, which are central to numerous disease processes.
The modification of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the discovery of potent and selective inhibitors for several key kinase families.
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): Novel 1H-pyrrolo[2,3-b]pyridine compounds have been identified as inhibitors of SGK-1 kinase activity. google.com SGK-1 is implicated in mediating aldosterone-induced sodium retention, and its inhibition is considered a therapeutic strategy for certain renal and cardiovascular diseases, as well as congestive heart failure. google.com
Fibroblast Growth Factor Receptor (FGFR): A significant body of research has focused on developing 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of FGFRs. rsc.orgnih.gov Abnormal signaling through the FGFR pathway is a known driver in various human cancers, making it an attractive target for oncology. nih.gov Chemical optimization of a hit compound led to a series of potent pan-FGFR inhibitors, with compound 4h showing IC₅₀ values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.orgnih.gov
Phosphodiesterase 4B (PDE4B): Through a scaffold-hopping approach, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as selective and potent inhibitors of PDE4B. nih.govnih.gov PDE4B is a key enzyme that regulates inflammatory processes, and its inhibition is a therapeutic target for diseases like chronic obstructive pulmonary disease (COPD) and asthma. nih.gov The lead compound, 11h , was found to be a PDE4B-preferring inhibitor that significantly inhibited the release of the pro-inflammatory cytokine TNF-α. nih.govnih.gov
The table below summarizes the kinase targets and representative inhibitor compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Target Kinase/Enzyme | Scaffold Class | Representative Compound | Reported Activity/Significance |
| SGK-1 | 1H-Pyrrolo[2,3-b]pyridines | Not specified | Useful for treating disorders mediated by SGK-1, such as certain renal and cardiovascular diseases. google.com |
| FGFR | 1H-Pyrrolo[2,3-b]pyridines | 4h | Potent pan-FGFR inhibitor with IC₅₀ values of 7, 9, and 25 nM for FGFR1-3. rsc.orgnih.gov |
| PDE4B | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | 11h | Selective PDE4B inhibitor, inhibits TNF-α release; potential for treating inflammatory diseases. nih.govnih.gov |
| TNIK | 1H-Pyrrolo[2,3-b]pyridines | Not specified | Potent inhibition with IC₅₀ values lower than 1 nM, explored for applications in colorectal cancer. nih.govresearchgate.net |
| ATM | 1H-Pyrrolo[2,3-b]pyridines | 25a | Highly selective ATM inhibitor, acts as a chemosensitizer in combination with irinotecan (B1672180) for solid tumors. nih.gov |
| FLT3 | 1H-Pyrrolo[2,3-b]pyridines | CM5 | Inhibits FLT3-dependent AML cell lines with IC₅₀ values of 0.75 μM (MOLM-13) and 0.64 μM (MV4-11). nih.gov |
The development of kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold directly translates into promising agents for anti-cancer and anti-inflammatory research.
Anti-Cancer Research: The pyrrolo[2,3-b]pyridine core is central to the development of inhibitors against a range of cancer-related kinases. This includes inhibitors of FGFR, TNIK, ATM, and FLT3, which are implicated in tumor growth, proliferation, and resistance to therapy. nih.govnih.govresearchgate.netnih.govnih.gov For example, derivatives have shown potent antiproliferative activity against various cancer cell lines, including breast cancer, colon cancer, and acute myeloid leukemia (AML). nih.govnih.govnih.gov Some compounds, like the ATM inhibitor 25a , have demonstrated synergistic antitumor effects when combined with standard chemotherapy agents in xenograft models. nih.gov
Anti-Inflammatory Research: The role of this scaffold in anti-inflammatory research is highlighted by the creation of potent PDE4B inhibitors. nih.govnih.gov These compounds function by regulating the intracellular concentration of cAMP, which in turn modulates inflammatory and immune cell functions. nih.gov Research has also explored substituted pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit COX-2, a key enzyme in the inflammatory pathway. nih.gov Certain derivatives have shown significant anti-inflammatory activity comparable to the standard drug diclofenac. nih.gov
A critical aspect of drug discovery is the systematic optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The 1H-pyrrolo[2,3-b]pyridine scaffold is highly amenable to such modifications, and numerous structure-activity relationship (SAR) studies have been conducted.
In the development of FGFR inhibitors, researchers systematically explored modifications at three different parts of the hit compound to improve binding affinity. nih.gov This led to the discovery that changing the core to a 5H-pyrrolo[2,3-b]pyrazine dramatically increased binding activity. nih.gov Further optimization of a 1H-pyrrolo[2,3-b]pyridine lead resulted in compound 4h , which had nearly 300-fold higher activity against FGFR1 than the initial compound. nih.gov
Similarly, for PDE4B inhibitors, extensive SAR studies were performed on the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series. nih.gov Researchers evaluated different aryl and amide substituents on the ring system to develop more potent and selective inhibitors, successfully identifying combinations that improved activity and selectivity over the related PDE4D isoform. nih.govnih.gov These studies are often guided by molecular modeling to understand how the compounds interact with the enzyme's active site. nih.gov
Material Science Applications
The exploration of this compound in material science is an emerging field, with research primarily focused on the potential of its derivatives to form novel materials with interesting electronic and optical properties. The core 1H-pyrrolo[2,3-b]pyridine scaffold is known to be a component of molecules with luminescent properties.
While direct studies on the electronic and optical properties of this compound are not extensively documented, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has shown promise in the development of organic electronic materials. The planar structure and the presence of a conjugated π-system in the pyrrolopyridine core are conducive to charge transport and light emission, which are key characteristics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The tosyl group in this compound plays a dual role. Primarily, it serves as a protecting group, but its strong electron-withdrawing nature can also modulate the electronic properties of the pyrrolopyridine system. This modulation can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the optical and electronic characteristics of any resulting materials. The impact of five-membered heterocyclic rings on photophysical properties, including two-photon absorption, has been noted in related systems. ncu.edu.tw
The bromo-substituent at the 2-position is a key functional handle for further synthetic transformations, such as cross-coupling reactions. These reactions allow for the introduction of various aryl or other conjugated groups, extending the π-system and tuning the electronic and photophysical properties of the final molecule. For instance, the synthesis of conjugated polymers from similar bromo-heterocyclic monomers can lead to materials with tailored band gaps and charge-carrier mobilities.
Computational Chemistry and Theoretical Studies
Computational chemistry provides valuable insights into the reactivity and properties of molecules like this compound, complementing experimental findings.
Theoretical studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving this compound. A primary reaction of this compound is the Suzuki cross-coupling, a palladium-catalyzed reaction between the bromo-derivative and a boronic acid.
DFT calculations on similar bromopyridine systems have been used to investigate the energetics of the key steps in the Suzuki coupling mechanism: oxidative addition, transmetalation, and reductive elimination. acs.org The tosyl group, being electron-withdrawing, is expected to influence the electron density at the C-Br bond, potentially affecting the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Computational studies on related systems have explored the influence of various ligands on the palladium catalyst and the effect of substituents on the reaction barriers. nih.gov
The table below summarizes typical energetic data for the key steps of a Suzuki coupling reaction, derived from computational studies on analogous brominated heterocycles.
| Reaction Step | Description | Typical Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | The palladium catalyst inserts into the C-Br bond. | 15 - 25 |
| Transmetalation | The organic group from the boronic acid is transferred to the palladium center. | 10 - 20 |
| Reductive Elimination | The two organic groups couple and are eliminated from the palladium center, regenerating the catalyst. | 5 - 15 |
Note: The values are illustrative and can vary significantly based on the specific substrates, catalyst, ligands, and solvent used in the computational model.
Computational models can predict the reactivity of different sites on the this compound molecule and the selectivity of its reactions. Molecular electrostatic potential (MEP) maps, for example, can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
The calculated HOMO and LUMO energies can provide information about the molecule's ability to donate or accept electrons, which is crucial for understanding its role in charge-transfer processes and its reactivity in various chemical transformations. The energy gap between the HOMO and LUMO is also an indicator of the chemical reactivity and kinetic stability of the molecule.
Furthermore, theoretical studies can predict the regioselectivity of reactions. For instance, in cases where multiple reactive sites are present, computational analysis can help determine which site is more likely to react under specific conditions. This is particularly relevant for complex heterocyclic systems where multiple halogen atoms or other reactive groups might be present.
Analytical and Characterization Techniques in Research
The characterization of this compound and its derivatives relies on a suite of modern analytical techniques to confirm their structure, purity, and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the pyrrolo[2,3-b]pyridine core and the tosyl group provide definitive information about their connectivity. For example, in related 5-bromo-1H-pyrrolo[2,3-b]pyridine, characteristic signals for the protons on the heterocyclic core are observed. fiveable.me
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information.
X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. This technique provides unambiguous proof of the molecular structure and can reveal details about bond lengths, bond angles, and intermolecular interactions. Crystal structure analysis of a related compound, 4-bromo-2-formyl-1-tosyl-1H-pyrrole, has provided insights into the supramolecular arrangements and weak intermolecular interactions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the sulfonyl group (S=O stretches) of the tosyl moiety and the aromatic C-H and C=C bonds. UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule, which is relevant for understanding its optical properties.
The table below summarizes the key analytical techniques and the type of information they provide for the characterization of this compound.
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of nuclei, and stereochemistry. |
| Mass Spectrometry | Molecular weight and elemental composition. |
| X-ray Crystallography | Three-dimensional molecular structure and crystal packing. |
| IR Spectroscopy | Presence of specific functional groups. |
| UV-Vis Spectroscopy | Electronic transitions and optical properties. |
Q & A
Q. What synthetic strategies are most effective for introducing the bromine substituent in 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine?
Bromination typically employs reagents like N-bromosuccinimide (NBS) under controlled conditions. For regioselective bromination at the 2-position, precursor functionalization (e.g., using 1-tosyl-1H-pyrrolo[2,3-b]pyridine) and inert atmospheres (to prevent side reactions) are critical. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperature (0°C to room temperature) to suppress over-bromination .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm bromine and tosyl group positions (e.g., aromatic proton signals at δ 8.3–8.4 ppm for brominated pyrrolopyridines) .
- X-ray Crystallography : Resolves regiochemical ambiguities; for example, crystallographic data for analogous compounds show planar pyrrolopyridine cores with sulfonyl groups in equatorial positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Br/Br ratio) .
Q. What are the most common reactivity patterns of this compound in cross-coupling reactions?
The bromine atom undergoes Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh), KCO, dioxane/water, 105°C) to yield biaryl derivatives. Buchwald-Hartwig amination is also feasible with primary/secondary amines (e.g., morpholine) using Pd catalysts . The tosyl group enhances solubility in polar solvents and stabilizes intermediates during coupling .
Advanced Research Questions
Q. How do substitution patterns (e.g., bromine position, tosyl group) influence biological activity in kinase inhibition studies?
Structural comparisons (Table 1) reveal:
Q. How can contradictory reports on bromination regioselectivity be resolved?
Discrepancies arise from competing electrophilic aromatic substitution pathways. Computational DFT studies (e.g., Fukui indices) predict preferential bromination at the 2-position due to higher electron density. Experimental validation via H-N HMBC NMR can confirm nitrogen shielding effects influencing reactivity .
Q. What methodologies are effective for designing 2-bromo-1-tosyl derivatives as kinase inhibitors?
Structure-based design involves:
- Molecular Docking : Align the pyrrolopyridine core with ATP-binding pockets (e.g., FGFR1 PDB: 3RHX).
- Fragment Growing : Introduce hydrogen-bond donors/acceptors (e.g., morpholine at the 4-position) to target conserved residues like Asp641 .
- SAR Libraries : Synthesize derivatives with varied substituents (e.g., trifluoromethyl, nitro) to probe steric and electronic effects .
Q. What safety considerations are critical when handling this compound?
Limited toxicity data exist, but analogs (e.g., 1H-pyrrolo[2,3-b]pyridine) show no acute toxicity in rodent studies. Use standard precautions:
- PPE : Nitrile gloves, lab coats, and fume hoods.
- Waste Disposal : Halogenated waste streams due to bromine content .
Q. How can purification challenges (e.g., byproduct removal) be addressed in large-scale synthesis?
- Flash Chromatography : Use gradient elution (heptane:EtOAc 8:2 → 6:4) to separate brominated isomers .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98%) by exploiting differential solubility of tosylated vs. non-tosylated impurities .
Specialized Methodological Questions
Q. Why is the tosyl group preferred over other sulfonates in stabilizing intermediates?
The tosyl group (p-toluenesulfonyl) provides:
Q. How do synthetic routes for 2-bromo-1-tosyl derivatives compare in yield and scalability?
Comparative analysis (Table 2):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
